Naronapride metabolite M3
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Overview
Description
Naronapride metabolite M3 is a significant metabolite of naronapride, a serotonin 5-HT4 receptor agonist used for gastrointestinal motility disorders. This metabolite is formed through the metabolic pathways involving hydrolysis and oxidation, contributing to the pharmacokinetic profile of naronapride .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naronapride metabolite M3 involves the hydrolysis of naronapride to form 6-[(3S,4R)-4-(4-amino-5-chloro-2-methoxy-benzoylamino)-3-methoxy-piperidin-1-yl]-hexanoic acid (ATI-7500). This compound undergoes further metabolic transformations, including N-glucuronidation on the phenyl ring or side-chain oxidation .
Industrial Production Methods
Industrial production of this compound is typically achieved through controlled enzymatic reactions that mimic the metabolic processes in the human body. These methods ensure the efficient and scalable production of the metabolite for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Naronapride metabolite M3 undergoes several types of chemical reactions, including:
Hydrolysis: The initial hydrolysis of naronapride to ATI-7500.
Common Reagents and Conditions
The common reagents used in these reactions include enzymes such as carboxylesterases and cytochrome P450 enzymes, which facilitate the hydrolysis and oxidation processes .
Major Products Formed
The major products formed from these reactions are ATI-7500, ATI-7400, and ATI-7100, each representing different stages of the metabolic pathway .
Scientific Research Applications
Naronapride metabolite M3 has several scientific research applications:
Mechanism of Action
Naronapride metabolite M3 exerts its effects by interacting with serotonin 5-HT4 receptors, promoting gastrointestinal motility. The molecular targets include the 5-HT4 receptors on the luminal surface of the intestinal wall, which are activated to enhance peristalsis and gastric emptying .
Comparison with Similar Compounds
Similar Compounds
ATI-7500: Another metabolite of naronapride, formed through hydrolysis.
ATI-7400: Formed through the oxidation of ATI-7500.
ATI-7100: Formed through further oxidation of ATI-7400.
Uniqueness
Naronapride metabolite M3 is unique due to its specific metabolic pathway and its role in the pharmacokinetics of naronapride. Its formation and subsequent reactions provide insights into the drug’s metabolism and potential therapeutic effects .
Properties
CAS No. |
1000027-42-8 |
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Molecular Formula |
C16H22ClN3O5 |
Molecular Weight |
371.8 g/mol |
IUPAC Name |
2-[(3S,4R)-4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-3-methoxypiperidin-1-yl]acetic acid |
InChI |
InChI=1S/C16H22ClN3O5/c1-24-13-6-11(18)10(17)5-9(13)16(23)19-12-3-4-20(8-15(21)22)7-14(12)25-2/h5-6,12,14H,3-4,7-8,18H2,1-2H3,(H,19,23)(H,21,22)/t12-,14+/m1/s1 |
InChI Key |
IMSPRMSINRRSAA-OCCSQVGLSA-N |
Isomeric SMILES |
CO[C@H]1CN(CC[C@H]1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CC(=O)O |
Canonical SMILES |
COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CC(=O)O |
Origin of Product |
United States |
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